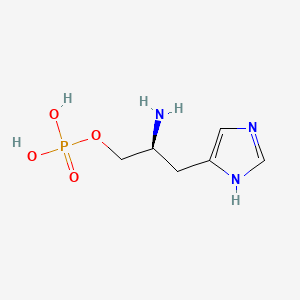

l-Histidinol phosphate

Übersicht

Beschreibung

L-histidinol phosphate is a chemical compound with the molecular formula C6H12N3O4P. It is an intermediate in the biosynthesis of the amino acid histidine. This compound plays a crucial role in various biochemical pathways and is of significant interest in scientific research due to its involvement in metabolic processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-histidinol phosphate can be synthesized through a series of enzymatic reactions. One common method involves the use of histidinol-phosphate aminotransferase, which catalyzes the transamination between imidazoleacetol phosphate and glutamate, leading to the production of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using genetically engineered microorganisms such as Escherichia coli. These microorganisms are modified to overexpress specific enzymes involved in the histidine biosynthetic pathway, thereby increasing the yield of this compound .

Analyse Chemischer Reaktionen

Hydrolysis to L-Histidinol and Inorganic Phosphate

Reaction:

Enzyme:

-

L-Histidinol phosphate phosphatase (HPP) from the polymerase and histidinol phosphatase (PHP) family .

Key Findings:

-

Catalytic Mechanism :

-

Kinetic Data :

-

Structural Insights :

Transamination with 2-Oxoglutarate

Reaction:

Enzyme:

Key Findings:

-

Substrate Specificity :

-

Structural Data :

-

Biological Role :

pH-Dependent Activity

HPP pH-Rate Profile :

| pH | Relative Activity (%) |

|---|---|

| 7.0 | 45 |

| 8.5 | 100 |

| 9.5 | 78 |

| Optimal activity at pH 8.5, with a sharp decline above pH 9.0 . |

Substrate Analogs :

-

N-formyl this compound : <1% activity compared to native substrate, indicating strict recognition of the amino group .

Evolutionary and Functional Insights

Wissenschaftliche Forschungsanwendungen

Biosynthesis of L-Histidine

L-Histidinol phosphate serves as a precursor in the biosynthetic pathway of L-histidine. The enzyme this compound phosphatase (HPP) catalyzes the hydrolysis of this compound to L-histidinol and inorganic phosphate, marking a crucial step in this pathway. The reaction is represented as follows:HPP enzymes are classified into two groups based on their structural and functional characteristics. For instance, in Escherichia coli, HPP is bifunctional, while in Bacillus subtilis, it is monofunctional .

Enzymatic Mechanisms and Structural Insights

The structural characterization of HPP reveals critical insights into its catalytic mechanisms. X-ray crystallography has shown that HPP possesses a trinuclear active site with a β/α-barrel fold, which is characteristic of the amidohydrolase superfamily . Studies have demonstrated that the efficiency of HPP can be significantly enhanced by manipulating metal ion composition in its active site; for example, removing iron and introducing zinc and manganese ions improved catalytic activity by two orders of magnitude .

Table 1: Comparison of HPP Enzymatic Properties

| Enzyme Source | Functionality | Metal Ion Composition | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|

| Lactococcus lactis | Bifunctional | Zn, Mn | ~10^5 M^-1 s^-1 |

| Bacillus subtilis | Monofunctional | Zn | ~10^3 M^-1 s^-1 |

Plant Physiology Applications

In plants, histidinol-phosphate aminotransferase (HISN6) plays a vital role in the histidine biosynthetic pathway. This enzyme catalyzes the reversible conversion of imidazole acetol phosphate into this compound. Recent studies have shown that HISN6 from Medicago truncatula exhibits high substrate affinity for this compound, indicating its potential for metabolic engineering applications aimed at enhancing histidine production in crops .

Therapeutic Implications

The enzymes involved in histidine biosynthesis are potential targets for drug development, particularly against pathogenic bacteria such as Mycobacterium tuberculosis. Inhibiting these enzymes could disrupt the biosynthetic pathway, leading to an accumulation of toxic intermediates and ultimately bacterial death . For example, blocking the action of L-histidinol dehydrogenase has been prioritized as a strategy against drug-resistant strains of tuberculosis .

Case Studies and Research Findings

Several studies have explored the functionality and potential applications of this compound:

- A study highlighted the catalytic properties of HPP variants and their implications for enzyme engineering to enhance histidine biosynthesis in microorganisms .

- Research on HISN6 demonstrated its structural similarity to bacterial counterparts, suggesting evolutionary conservation and potential for biotechnological applications in enhancing plant growth under nutrient-limited conditions .

- Investigations into the inhibition of histidine biosynthetic enzymes have led to promising findings regarding new antibiotic development strategies targeting resistant bacterial strains .

Wirkmechanismus

L-histidinol phosphate exerts its effects primarily through its role as an intermediate in the histidine biosynthetic pathway. It is converted to L-histidinol by the enzyme histidinol-phosphate phosphatase, and subsequently to histidine by histidinol dehydrogenase . The molecular targets and pathways involved include various enzymes such as histidinol-phosphate aminotransferase and histidinol-phosphate phosphatase, which facilitate the conversion of precursor molecules into histidine .

Vergleich Mit ähnlichen Verbindungen

L-Histidinolphosphat kann mit anderen Zwischenprodukten im Histidin-Biosyntheseweg verglichen werden, wie zum Beispiel:

Imidazolglycerolphosphat: Ein weiteres Zwischenprodukt, das im Weg vor L-Histidinolphosphat steht.

Histidinol: Das Produkt der Hydrolyse von L-Histidinolphosphat, das weiter zu Histidin umgewandelt wird.

Einzigartigkeit: L-Histidinolphosphat ist einzigartig aufgrund seiner spezifischen Rolle bei den Transaminierungs- und Hydrolysereaktionen, die zur Produktion von Histidin führen. Seine Beteiligung an diesen wichtigen enzymatischen Schritten unterscheidet es von anderen Zwischenprodukten im Weg .

Biologische Aktivität

l-Histidinol phosphate (HOLP) is a crucial intermediate in the biosynthesis of L-histidine, an essential amino acid. This compound plays a significant role in various biological processes, particularly in bacteria and plants. The following sections detail the biological activity of this compound, including its enzymatic functions, structural characteristics, and potential applications in medicine and agriculture.

Enzymatic Function

Histidinol Phosphate Phosphatase (HPP)

This compound is primarily acted upon by histidinol phosphate phosphatase (HPP), which catalyzes the hydrolysis of HOLP to l-histidinol and inorganic phosphate. This reaction is the penultimate step in the biosynthesis of L-histidine. HPP enzymes belong to the polymerase and histidinol phosphatase (PHP) family and are characterized by their trinuclear active site and a distorted (β/α)7-barrel protein fold.

The mechanism involves the following steps:

- Substrate Binding : HPP binds HOLP at its active site.

- Catalysis : The enzyme facilitates the hydrolysis reaction, which involves proton transfer and product dissociation.

- Product Formation : The end products are l-histidinol and inorganic phosphate.

The catalytic efficiency of HPP can vary significantly based on metal ion composition in its active site. For instance, recombinant HPP from Lactococcus lactis expressed under iron-free conditions showed a two-order magnitude improvement in catalytic efficiency compared to when iron was present .

Structural Characterization

Crystal structures of HPP have been determined using X-ray crystallography, revealing insights into its active site configuration and substrate interaction. Notably, different metal ions such as zinc and manganese can influence the enzyme's activity and stability .

Table 1: Catalytic Efficiency of HPP Variants

| Enzyme Variant | Metal Ions Used | K_m (μM) | k_cat (s^-1) | k_cat/K_m (mM^-1 s^-1) |

|---|---|---|---|---|

| HPP (Iron Present) | Fe²⁺ | 27.66 ± 2.39 | 0.99 ± 0.04 | 35.79 ± 4.51 × 10³ |

| HPP (Zinc Present) | Zn²⁺ | 31.98 ± 4.81 | 0.99 ± 0.07 | 30.96 ± 6.8 × 10³ |

Biological Significance

Role in Pathogenesis

In pathogens like Mycobacterium tuberculosis, enzymes involved in L-histidine biosynthesis are critical for survival and virulence. The identification of the histidinol phosphate phosphatase encoded by the Rv3137 gene highlights its potential as a drug target for antituberculosis therapies . Inhibitors targeting this enzyme could disrupt histidine synthesis, leading to impaired bacterial growth.

Potential Applications

Given that the biosynthetic pathway for L-histidine is absent in mammals, it presents an attractive target for developing herbicides, antifungal agents, and antibiotics . The unique structural features of HPP also make it a candidate for biotechnological applications where specific inhibition or modulation of histidine biosynthesis is desired.

Case Studies

Inhibitor Screening

Recent studies have focused on identifying small-molecule inhibitors of HPP from Mtb. Target-based screening revealed several compounds that effectively inhibit HolPase activity, providing a foundation for developing new therapeutic agents against tuberculosis .

Comparative Analysis with Other Organisms

Research comparing HPP from different bacterial species has shown variations in catalytic efficiency and substrate specificity, emphasizing evolutionary adaptations in enzyme function across different environments .

Eigenschaften

IUPAC Name |

[(2S)-2-amino-3-(1H-imidazol-5-yl)propyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N3O4P/c7-5(3-13-14(10,11)12)1-6-2-8-4-9-6/h2,4-5H,1,3,7H2,(H,8,9)(H2,10,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNDERHTHMWBSI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948559 | |

| Record name | (2S)-2-Amino-3-(1H-imidazol-4-yl)propyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25679-93-0 | |

| Record name | L-Histidinol phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25679-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-histidinol phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-2-Amino-3-(1H-imidazol-4-yl)propyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.